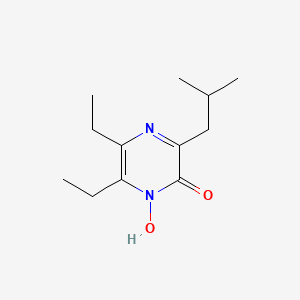5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one
CAS No.:
Cat. No.: VC17586217
Molecular Formula: C12H20N2O2
Molecular Weight: 224.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H20N2O2 |
|---|---|
| Molecular Weight | 224.30 g/mol |
| IUPAC Name | 5,6-diethyl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one |
| Standard InChI | InChI=1S/C12H20N2O2/c1-5-9-11(6-2)14(16)12(15)10(13-9)7-8(3)4/h8,16H,5-7H2,1-4H3 |
| Standard InChI Key | LATQIRHTCMSUQX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N(C(=O)C(=N1)CC(C)C)O)CC |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one is systematically named according to IUPAC guidelines, reflecting its substitution pattern on the pyrazinone ring. The molecular formula C₁₁H₁₅N₂O corresponds to a molecular weight of 197.25 g/mol. The structure comprises a six-membered pyrazine ring with two nitrogen atoms at positions 1 and 4, substituted by hydroxyl, ethyl, and isobutyl groups (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅N₂O | |
| Molecular Weight | 197.25 g/mol | |
| Solubility | Limited data; likely polar aprotic solvents | |
| Melting Point | Not reported |
Structural Analysis
The pyrazine ring’s aromaticity is modified by the hydroxyl group at position 1, which introduces keto-enol tautomerism. The ethyl groups at positions 5 and 6 and the isobutyl group at position 3 create steric hindrance, influencing reactivity. Computational modeling suggests that the isobutyl substituent adopts a gauche conformation to minimize steric clashes with adjacent ethyl groups.
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically involves multi-step reactions starting from simpler pyrazine precursors. One documented route begins with 2-isobutyl-3-methoxypyrazine, which undergoes sequential alkylation and hydrolysis:
-
Alkylation: Reaction with ethyl bromide in the presence of a base (e.g., K₂CO₃) introduces ethyl groups at positions 5 and 6.
-
Hydrolysis: Acidic or basic conditions cleave the methoxy group, yielding the hydroxyl substituent at position 1.
Reaction Scheme:
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) are critical for isolating the final product due to byproduct formation during alkylation. Reported yields range from 15–30%, highlighting challenges in steric control and regioselectivity.
Molecular Properties and Spectroscopic Data
Spectroscopic Characterization
-
IR Spectroscopy: A strong absorption band near 3200 cm⁻¹ confirms the hydroxyl group. Peaks at 1650 cm⁻¹ and 1550 cm⁻¹ correspond to C=O and C=N stretching, respectively.
-
NMR:
-
¹H NMR: Signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.1–2.3 ppm (isobutyl CH₂), and δ 4.9 ppm (OH, broad) are characteristic.
-
¹³C NMR: The carbonyl carbon resonates at δ 170 ppm, while pyrazine ring carbons appear between δ 140–160 ppm.
-
Reactivity Profile
The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents. Electrophilic substitution reactions preferentially occur at the nitrogen-adjacent positions, though steric bulk limits reactivity. Oxidation studies suggest stability under ambient conditions but degradation under strong oxidizers.
Medicinal and Biological Research
Alkylpyrazines exhibit antimicrobial and anti-inflammatory properties. Though specific studies on this compound are lacking, its hydroxyl group may enhance bioavailability compared to non-polar analogs. Molecular docking studies suggest potential interaction with bacterial enzyme active sites, meriting further investigation.
Research Gaps and Future Directions
-
Sensory Analysis: Empirical evaluation of odor thresholds and flavor contributions.
-
Synthetic Optimization: Development of catalytic methods to improve yield and regioselectivity.
-
Biological Screening: Antibacterial and antifungal assays to explore therapeutic potential.
-
Stability Studies: Long-term storage stability under varying temperatures and pH conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume